molecular formula C20H19NO5 B2902170 N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950428-04-3

N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B2902170
CAS No.: 950428-04-3
M. Wt: 353.374
InChI Key: WMTRSEUIPGSUDG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of benzoxepines . Benzoxepines are a class of chemical compounds consisting of a benzene ring fused to an oxepine ring. The prefix “N-(2,5-dimethoxyphenyl)” suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 2nd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the benzoxepine ring and subsequent functionalization .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a fused ring system . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy groups and the amide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-23-15-4-6-18-14(11-15)10-13(8-9-26-18)20(22)21-17-12-16(24-2)5-7-19(17)25-3/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTRSEUIPGSUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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